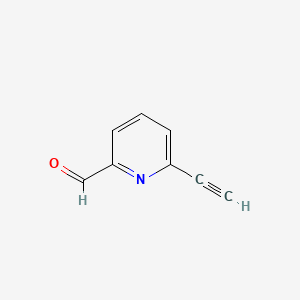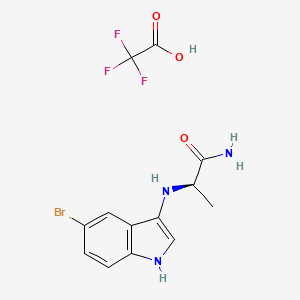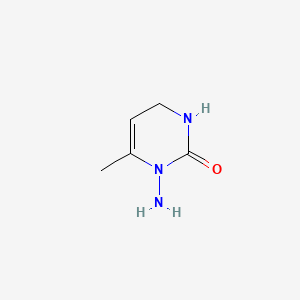![molecular formula C9H17NO5 B575214 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate CAS No. 191274-40-5](/img/structure/B575214.png)
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, providing stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis . This compound is often employed in peptide synthesis and other applications where temporary protection of the amino group is required .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves the reaction of N-(tert-Butyloxycarbonyl)glycine with 2-hydroxyethyl ester. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Scientific Research Applications
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate involves the protection of amino groups through the formation of a stable carbamate linkage. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate ion . Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of a free amine, carbon dioxide, and tert-butyl alcohol .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is unique due to its specific application in protecting amino groups in organic synthesis. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in peptide synthesis and other applications requiring temporary protection of amino groups .
Properties
CAS No. |
191274-40-5 |
|---|---|
Molecular Formula |
C9H17NO5 |
Molecular Weight |
219.237 |
IUPAC Name |
2-hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6-7(12)14-5-4-11/h11H,4-6H2,1-3H3,(H,10,13) |
InChI Key |
CZOCFMDUDUNPMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCO |
Synonyms |
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-hydroxyethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B575140.png)


![5H,7H-6-Oxa-2,3,4a,7a-tetraazacyclopenta[cd]indene](/img/structure/B575146.png)

![1',3'-Dihydrospiro[azetidine-2,2'-benzo[d]pyrrolo[1,2-a]imidazole]](/img/structure/B575153.png)
